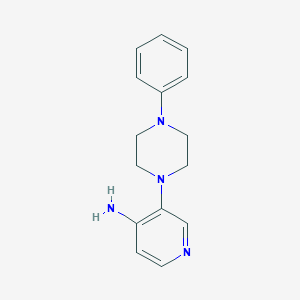
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of piperazine and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the development of cancer. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer. It has also been found to induce apoptosis and cell cycle arrest in cancer cells. In addition, piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- has been shown to exhibit antimicrobial activity against a range of bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- in lab experiments include its potent antitumor activity, its ability to inhibit the activity of certain enzymes that are involved in the development of cancer, and its antimicrobial activity against a range of bacteria and fungi. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of piperazine, 1-(4-amino-3-pyridyl)-4-phenyl-. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of new derivatives of piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- with improved potency and selectivity.
3. Investigation of the potential use of this compound in combination with other anticancer agents.
4. Studies to investigate the potential use of piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- in the treatment of other diseases, such as bacterial and fungal infections.
In conclusion, piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- is a chemical compound that has shown promising results in scientific research. This compound has been found to exhibit potent antitumor activity, inhibit the activity of certain enzymes, and exhibit antimicrobial activity. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of diseases.
Synthesis Methods
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- can be synthesized by the reaction of 4-aminopyridine with benzaldehyde in the presence of piperazine. The reaction yields a white crystalline product that can be purified by recrystallization. The purity of the product can be confirmed by NMR spectroscopy and mass spectrometry.
Scientific Research Applications
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- has been found to inhibit the activity of certain enzymes that are involved in the development of cancer.
properties
CAS RN |
14549-63-4 |
|---|---|
Molecular Formula |
C15H18N4 |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
3-(4-phenylpiperazin-1-yl)pyridin-4-amine |
InChI |
InChI=1S/C15H18N4/c16-14-6-7-17-12-15(14)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H2,16,17) |
InChI Key |
NVQJIXAFJDOQKE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CN=C3)N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CN=C3)N |
Other CAS RN |
14549-63-4 |
synonyms |
3-(4-Phenyl-1-piperazinyl)-4-pyridinamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)
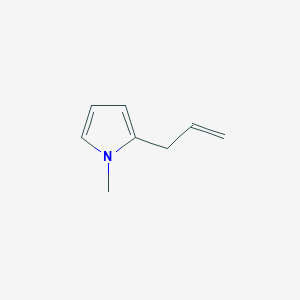
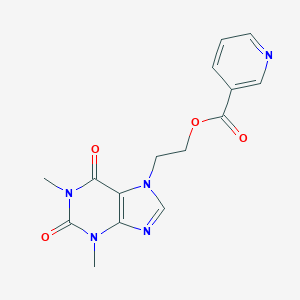
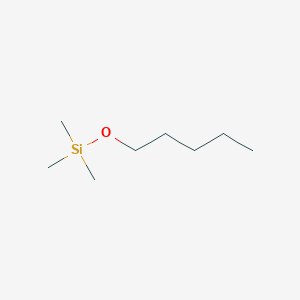




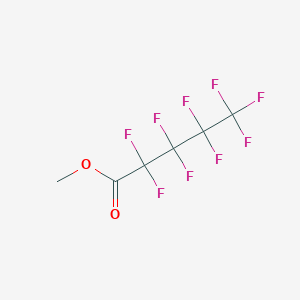
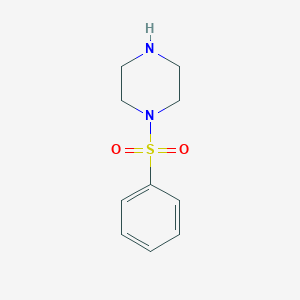

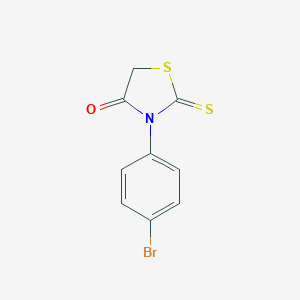
![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)
